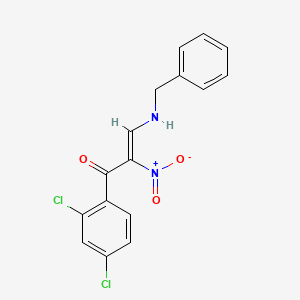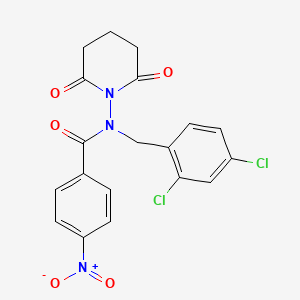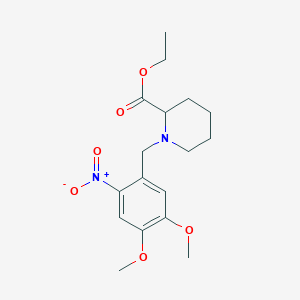
1-(dichloromethylene)-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1H-isochromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(dichloromethylene)-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1H-isochromene, commonly known as DDC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DDC is a derivative of isoflavone and is known to exhibit a range of biochemical and physiological effects.
Mechanism of Action
DDC exerts its effects through various mechanisms. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. DDC has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DDC has been found to act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects:
DDC has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and protect against oxidative stress. DDC has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DDC has several advantages for use in lab experiments. It is easy to synthesize and purify, and it exhibits a range of biochemical and physiological effects. However, DDC has some limitations as well. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, the mechanism of action of DDC is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of DDC. One potential direction is the development of new drugs and drug delivery systems based on DDC. Another direction is the study of DDC in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, the mechanism of action of DDC could be further elucidated to better understand its effects.
Synthesis Methods
DDC is synthesized from 3,4-dimethoxyphenylacetic acid and dichloromethane through a series of chemical reactions. The synthesis of DDC involves the use of various reagents and solvents, and the process is complex. The final product is obtained through purification and characterization techniques.
Scientific Research Applications
DDC has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. DDC has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. Additionally, DDC has been studied for its potential applications in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
1-(dichloromethylidene)-3-(3,4-dimethoxyphenyl)-6,7-dimethoxyisochromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2O5/c1-23-14-6-5-11(7-16(14)24-2)15-8-12-9-17(25-3)18(26-4)10-13(12)19(27-15)20(21)22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJYMJANVZZNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC(=C(C=C3C(=C(Cl)Cl)O2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070170.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methylbenzyl)benzamide](/img/structure/B5070182.png)

![1-[(4-chlorophenyl)sulfonyl]-4-{4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzoyl}piperazine](/img/structure/B5070197.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5070202.png)

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5070215.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
![2-{1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3-azetidinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5070234.png)
![methyl 4-{[({1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]methyl}benzoate](/img/structure/B5070241.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5070242.png)
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
